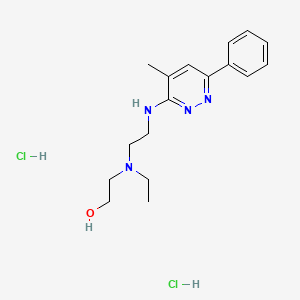
Ethanol, 2-(ethyl(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(ethyl(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride is a chemical compound with the molecular formula C15H22Cl2N4O and a molecular weight of 345.2674 . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(ethyl(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride involves multiple steps. The primary synthetic route includes the reaction of 4-methyl-6-phenyl-3-pyridazinylamine with ethylamine, followed by the addition of ethanol. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH levels. The final product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(ethyl(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
Ethanol, 2-(ethyl(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Ethanol, 2-(ethyl(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-methyl-6-phenyl-3-pyridazinylamine
- Ethylamine
- Ethanol
Uniqueness
Ethanol, 2-(ethyl(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride is unique due to its specific structure and the combination of functional groups it contains. This uniqueness allows it to interact with specific molecular targets and exhibit distinct biological and chemical properties .
Properties
CAS No. |
86663-12-9 |
|---|---|
Molecular Formula |
C17H26Cl2N4O |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
2-[ethyl-[2-[(4-methyl-6-phenylpyridazin-3-yl)amino]ethyl]amino]ethanol;dihydrochloride |
InChI |
InChI=1S/C17H24N4O.2ClH/c1-3-21(11-12-22)10-9-18-17-14(2)13-16(19-20-17)15-7-5-4-6-8-15;;/h4-8,13,22H,3,9-12H2,1-2H3,(H,18,20);2*1H |
InChI Key |
QEWSSWNHOOVVCT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNC1=NN=C(C=C1C)C2=CC=CC=C2)CCO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















